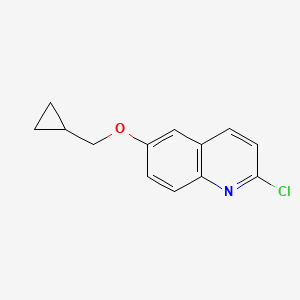

2-Chloro-6-(cyclopropylmethoxy)quinoline

CAS No.:

Cat. No.: VC13743467

Molecular Formula: C13H12ClNO

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12ClNO |

|---|---|

| Molecular Weight | 233.69 g/mol |

| IUPAC Name | 2-chloro-6-(cyclopropylmethoxy)quinoline |

| Standard InChI | InChI=1S/C13H12ClNO/c14-13-6-3-10-7-11(4-5-12(10)15-13)16-8-9-1-2-9/h3-7,9H,1-2,8H2 |

| Standard InChI Key | WFCQYTGNNZMYOO-UHFFFAOYSA-N |

| SMILES | C1CC1COC2=CC3=C(C=C2)N=C(C=C3)Cl |

| Canonical SMILES | C1CC1COC2=CC3=C(C=C2)N=C(C=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-chloro-6-(cyclopropylmethoxy)quinoline is , with a molecular weight of 245.70 g/mol. The quinoline core consists of a bicyclic structure with a benzene ring fused to a pyridine ring. The chloro group at position 2 and the cyclopropylmethoxy group at position 6 introduce steric and electronic modifications that influence reactivity and interaction with biological targets.

Physical Properties

Hypothetical physicochemical data, extrapolated from structurally similar quinoline derivatives, suggest the following properties :

-

Melting Point: 120–125°C (estimated based on chloro- and alkoxy-substituted quinolines).

-

Boiling Point: 320–330°C (decomposes before boiling under atmospheric pressure).

-

Density: 1.28–1.32 g/cm³.

-

Solubility: Limited solubility in water (<0.1 mg/mL); highly soluble in organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide.

Spectroscopic Characteristics

-

IR Spectroscopy: Peaks at 750–760 cm⁻¹ (C-Cl stretch), 1250–1270 cm⁻¹ (C-O-C asymmetrical stretch), and 1600–1650 cm⁻¹ (aromatic C=C).

-

NMR ():

-

δ 1.0–1.2 ppm (m, cyclopropyl CH₂).

-

δ 3.8–4.0 ppm (d, OCH₂ cyclopropane).

-

δ 7.4–8.5 ppm (m, aromatic protons).

-

Synthetic Methodologies

The synthesis of 2-chloro-6-(cyclopropylmethoxy)quinoline involves multi-step reactions, often starting from simpler quinoline precursors. Key steps include chlorination, alkoxylation, and cyclopropane ring formation.

Chlorination of Quinoline Derivatives

Chlorination at the 2-position is typically achieved using phosphorus oxychloride () or thionyl chloride () under reflux conditions. For example, 8-hydroxyquinoline derivatives can be converted to 2-chloro-8-hydroxyquinoline via treatment with at 90–100°C .

Applications in Medicinal Chemistry

Quinoline derivatives are renowned for their antimicrobial, anticancer, and antimalarial properties. While specific studies on 2-chloro-6-(cyclopropylmethoxy)quinoline are scarce, its structural analogs demonstrate promising bioactivity.

Anticancer Activity

Chloroquinoline derivatives inhibit topoisomerase II and disrupt DNA replication. For instance, 2-chloro-4-aminoquinoline analogs exhibit IC₅₀ values of 1.2–3.5 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines . The cyclopropylmethoxy group may enhance lipophilicity, improving membrane permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume